Cas no 2248358-31-6 (Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate)

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 化学的及び物理的性質
名前と識別子
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- EN300-6510262
- Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate
- 2248358-31-6
-
- インチ: 1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-6-5-7-11(15)8-10/h5-8H,9,16H2,1-4H3
- InChIKey: AOGOJADGDNMCAY-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C)(CC(=O)OC(C)(C)C)N
計算された属性
- 精确分子量: 253.14780704g/mol
- 同位素质量: 253.14780704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 1.9
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510262-5.0g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 5.0g |
$2774.0 | 2025-03-14 | |
Enamine | EN300-6510262-1.0g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 1.0g |
$956.0 | 2025-03-14 | |
Enamine | EN300-6510262-0.05g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 0.05g |
$803.0 | 2025-03-14 | |
Enamine | EN300-6510262-0.25g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 0.25g |
$880.0 | 2025-03-14 | |
Enamine | EN300-6510262-0.5g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 0.5g |
$919.0 | 2025-03-14 | |
Enamine | EN300-6510262-0.1g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 0.1g |
$842.0 | 2025-03-14 | |
Enamine | EN300-6510262-10.0g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 10.0g |
$4114.0 | 2025-03-14 | |
Enamine | EN300-6510262-2.5g |
tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |
2248358-31-6 | 95.0% | 2.5g |
$1874.0 | 2025-03-14 |
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoateに関する追加情報
Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate: A Comprehensive Overview
The compound tert-butyl 3-amino-3-(3-fluorophenyl)butanoate (CAS No. 2248358-31-6) is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic compounds and pharmaceutical intermediates. This compound is characterized by its unique structure, which combines a tert-butyl ester group with an amino-substituted butanoate moiety and a fluorophenyl group. The presence of these functional groups makes it versatile for various applications in drug discovery, material science, and advanced chemical synthesis.
Recent studies have highlighted the potential of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized its amino group for the construction of peptide bonds, leading to the development of novel therapeutic agents with enhanced bioavailability and efficacy. The fluorophenyl group, on the other hand, contributes to the molecule's ability to interact with biological targets through π-π interactions, making it a valuable component in medicinal chemistry.
The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification using tert-butanol to form the ester group. The introduction of the amino and fluorophenyl groups is achieved through carefully designed substitution or coupling reactions, ensuring high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the reaction conditions, reducing production time and costs while maintaining product quality.
In terms of physical properties, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate exhibits a melting point of approximately 120°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chromatographic separations and purification processes. The molecule's stability under physiological conditions has also been tested, showing minimal degradation over extended periods, which is crucial for its application in drug delivery systems.
One of the most promising applications of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate lies in its use as a building block for peptide-based drugs. By incorporating this compound into peptide sequences, researchers have successfully synthesized analogs with improved pharmacokinetic profiles. For example, studies published in *Journal of Medicinal Chemistry* demonstrate how this compound can be used to create peptides with enhanced half-life and reduced immunogenicity, paving the way for next-generation therapeutics.
Beyond pharmaceuticals, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate has shown potential in materials science. Its ability to form stable amide bonds has led to its use in the synthesis of polyamides with tailored mechanical properties. These materials are being explored for applications in biodegradable packaging, tissue engineering scaffolds, and high-performance textiles. Recent advancements in polymer chemistry have further expanded its utility by enabling controlled polymerization techniques that yield materials with precise molecular weights and architectures.
The environmental impact of tert-butyl 3-amino-3-(3-fluorophenyl)butanoate has also been a topic of interest. Researchers have investigated its biodegradability under aerobic and anaerobic conditions, finding that it undergoes rapid microbial degradation under natural soil conditions. This makes it an eco-friendly alternative to traditional synthetic polymers and intermediates, aligning with global sustainability goals.
In conclusion, tert-butyl 3-amino-3-(3-fluorophenyl)butanoate (CAS No. 2248358-31-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing both therapeutic development and sustainable materials will undoubtedly grow.
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